N-[2-(4-pentenoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide
Overview
Description
N-[2-(4-pentenoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H21F3N2O2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.15551240 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Condensed Triazines and Triazoles
This compound participates in reactions leading to the synthesis of condensed triazines and triazoles, demonstrating its utility in creating complex heterocyclic structures. These reactions involve interactions with various amines and reagents, showcasing the compound's versatility in synthesizing condensed oxo-s-triazines and related compounds (Reimlinge, Billiau, & Lingier, 1976).
Novel Synthon for Isoxazoles and 1,3,5-Triazines
The compound's derivatives serve as novel synthons for the synthesis of isoxazoles and 1,3,5-triazines, highlighting its role in enabling facile entry into these heterocyclic frameworks. This application is significant in the development of new synthetic methodologies for constructing heterocycles with potential biological activity (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
Synthesis of Tetra- and Penta-heterocyclic Compounds
Research demonstrates the compound's involvement in the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These processes involve Michael addition reactions and further transformations, underscoring the compound's utility in constructing complex heterocyclic architectures with potential pharmacological applications (Abdallah, Hassaneen, & Abdelhadi, 2009).
Facilitating Polycyclic Amides Synthesis
The compound is crucial in methodologies for synthesizing polycyclic amides via oxidative C-H activation of benzamides, leveraging it as a key intermediate in creating isoquinolones and related structures. This showcases its importance in the development of new synthetic routes for complex amide structures (Song, Chen, Pan, Crabtree, & Li, 2010).
Direct Difluoromethylation and Trifluoromethylation
This compound enables direct difluoromethylation and trifluoromethylation of N-methacryloyl benzamides, leading to the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones. The methodology features mild reaction conditions and broad substrate scope, illustrating the compound's role in introducing fluorinated groups into heterocyclic frameworks (Zou & Wang, 2017).
Properties
IUPAC Name |
N-(2-pent-4-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O2/c1-2-3-4-20(28)27-12-11-15-7-10-19(13-17(15)14-27)26-21(29)16-5-8-18(9-6-16)22(23,24)25/h2,5-10,13H,1,3-4,11-12,14H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVLZYVEUPWHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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